molecular formula C10H16N4O3S B2632140 1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide CAS No. 879362-77-3

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2632140
CAS No.: 879362-77-3
M. Wt: 272.32
InChI Key: FKRUBMVODOFHLB-UHFFFAOYSA-N
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Description

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a piperazine sulfonyl group and a carboxamide group

Scientific Research Applications

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety information and potential hazards associated with “1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide” are not specified in the retrieved data . It’s recommended to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(piperazine-1-sulfonyl)piperazine: This compound shares a similar piperazine sulfonyl group but lacks the pyrrole and carboxamide functionalities.

    1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole: Similar to the target compound but without the carboxamide group.

Uniqueness

1-methyl-4-(piperazine-1-sulfonyl)-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-4-piperazin-1-ylsulfonylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-13-7-8(6-9(13)10(11)15)18(16,17)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRUBMVODOFHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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